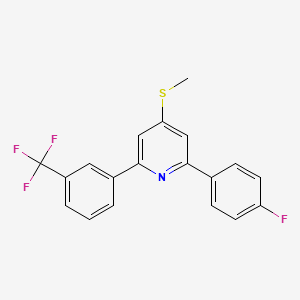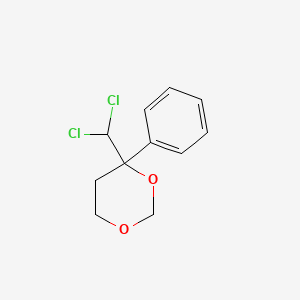
4-(Dichloromethyl)-4-phenyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dichloromethyl)-4-phenyl-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a dichloromethyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dichloromethyl)-4-phenyl-1,3-dioxane typically involves the reaction of phenylacetaldehyde with dichloromethyl methyl ether in the presence of a catalyst such as titanium tetrachloride (TiCl4). The reaction proceeds under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions: 4-(Dichloromethyl)-4-phenyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Formation of phenylacetic acid or benzaldehyde derivatives.
Reduction: Formation of 4-methyl-4-phenyl-1,3-dioxane.
Substitution: Formation of various substituted dioxane derivatives.
Scientific Research Applications
4-(Dichloromethyl)-4-phenyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Dichloromethyl)-4-phenyl-1,3-dioxane involves its interaction with specific molecular targets. The dichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways and cellular functions .
Comparison with Similar Compounds
3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX): A mutagenic compound found in chlorinated water.
4,4’-Dichloromethyl biphenyl: Another compound with a dichloromethyl group, used in different industrial applications.
Uniqueness: 4-(Dichloromethyl)-4-phenyl-1,3-dioxane is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its dioxane ring and phenyl group contribute to its stability and versatility in various chemical reactions.
Properties
CAS No. |
113714-02-6 |
|---|---|
Molecular Formula |
C11H12Cl2O2 |
Molecular Weight |
247.11 g/mol |
IUPAC Name |
4-(dichloromethyl)-4-phenyl-1,3-dioxane |
InChI |
InChI=1S/C11H12Cl2O2/c12-10(13)11(6-7-14-8-15-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
IGTICEQSOQXSJH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCOC1(C2=CC=CC=C2)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[Hydroxy(4-methylphenyl)methylidene]dihydropyrimidine-2,4,5(3H)-trione](/img/structure/B14293306.png)
![3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride](/img/structure/B14293317.png)
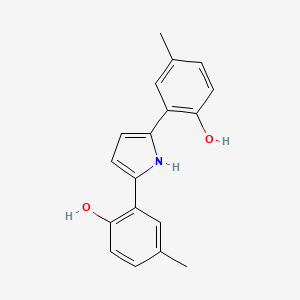


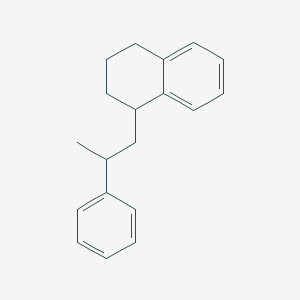
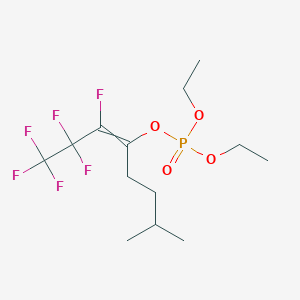
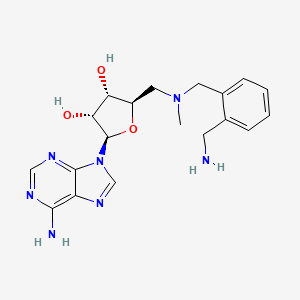

![2-[(2-Methylpropan-2-yl)oxy]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B14293379.png)
![[(2-Oxo-cyclopentylidenemethyl)amino]acetic acid ethyl ester](/img/structure/B14293384.png)
![5-Heptenal, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,6-dimethyl-](/img/structure/B14293392.png)
